N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design GPCR Ligand Optimization

This 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide provides a strategically differentiated scaffold for medicinal chemistry. The para‑bromo substituent enables late‑stage Pd‑catalyzed diversification for kinase inhibitor libraries (ALK/c‑Met), while the ortho‑methyl group pre‑organizes the amide conformation for CB2 agonist programs. Its pyrazole H‑bond acceptor (ΔpKaH ≈ 4.5 vs. imidazole) allows controlled target‑engagement comparisons, making it a preferred starting point for SAR exploration. Ideal for building block procurement requiring both synthetic versatility and pharmacophoric precision.

Molecular Formula C15H12BrN5O
Molecular Weight 358.199
CAS No. 1351655-42-9
Cat. No. B2535719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351655-42-9
Molecular FormulaC15H12BrN5O
Molecular Weight358.199
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C15H12BrN5O/c1-10-9-11(16)3-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-2-7-17-21/h2-9H,1H3,(H,18,22)
InChIKeyIIEPMZDMLBOMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS 1351655-42-9: Regulatory and Procurement Baseline


N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351655-42-9) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, characterized by a 1H-pyrazol-1-yl substituent at the pyridazine 6-position and a 4-bromo-2-methylphenyl carboxamide moiety. Its molecular formula is C15H12BrN5O with a molecular weight of 358.199 g/mol [1]. The compound appears in the InterBioScreen screening library (ID STOCK1N-25801) and is referenced in patent literature concerning heterocyclic pyrazole compounds (US-8853207-B2) . This compound serves as a research tool and building block for medicinal chemistry programs targeting kinase inhibition, GPCR modulation (notably cannabinoid CB2 receptor agonism), and anti-infective discovery [2].

Why Generic Pyridazine-3-carboxamide Substitution Fails for CAS 1351655-42-9


The 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide core bearing a 4-bromo-2-methylphenyl amide tail defines a precise pharmacophoric geometry that cannot be replicated by simple in-class substitution. The pyrazole N2 atom participates in a unique hydrogen-bond-accepting interaction distinct from the imidazole N3 of the closest analog N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, altering both target engagement and physicochemical properties . Additionally, the ortho-methyl group on the anilide ring imposes a torsional constraint on the amide bond that is absent in 3-methyl or unsubstituted phenyl analogs, affecting conformational sampling critical for binding [1]. The para-bromo substituent also provides a synthetic diversification handle via Pd-catalyzed cross-coupling that ethyl, methylthio, or unsubstituted analogs lack, making this compound a strategically differentiated starting point for SAR exploration [2].

Quantitative Differentiation Evidence: N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide vs. Structural Analogs


Heterocyclic H-Bond Acceptor Differentiation: Pyrazole (Target) vs. Imidazole (Closest Analog) at the Pyridazine 6-Position

The target compound features a 1H-pyrazol-1-yl substituent at the pyridazine 6-position, whereas the closest commercially cataloged analog substitutes a 1H-imidazol-1-yl group. Pyrazole presents a single hydrogen-bond-accepting N2 atom with a pKaH of approximately 2.5 for the conjugate acid, while imidazole presents an H-bond-accepting N3 with a pKaH of approximately 7.0, conferring markedly different protonation states at physiological pH and divergent hydrogen-bonding geometries [1]. This difference translates to distinct target engagement profiles: in the pyridazine-3-carboxamide CB2 agonist series (Qian et al., 2017), heterocycle variation at the 6-position produced EC50 shifts exceeding 100-fold across structurally related scaffolds, underscoring that pyrazole and imidazole are not interchangeable bioisosteres in this chemotype [2].

Medicinal Chemistry Kinase Inhibitor Design GPCR Ligand Optimization

Ortho-Methyl Conformational Constraint: Target vs. 3-Methylphenyl and Unsubstituted Phenyl Amide Analogs

The 2-methyl substituent on the anilide ring of the target compound introduces steric hindrance that restricts rotation about the N-aryl bond, favoring a near-orthogonal arrangement between the amide plane and the phenyl ring. This conformational bias is absent in the 3-methylphenyl analog N-(4-bromo-3-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and in unsubstituted phenyl derivatives . In the pyridazine-3-carboxamide CB2 agonist series, variation of the anilide substitution pattern produced EC50 differences of 10- to 500-fold, with ortho-substituted analogs exhibiting distinct potency and selectivity profiles attributable to conformational pre-organization [1].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry Design

Para-Bromo Synthetic Handle: Target vs. Ethyl, Methylthio, and Unsubstituted Phenyl Analogs

The para-bromo substituent on the anilide ring of the target compound serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the phenyl moiety for SAR exploration. The ethyl analog (CAS 1351647-77-2, N-(4-ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide) and methylthio analog (CAS 1351652-46-4) lack this synthetic versatility, as the ethyl and methylthio groups are not amenable to late-stage cross-coupling . In kinase inhibitor programs based on pyridazine-3-carboxamides (US Patent 9,126,947), the bromine substituent was explicitly retained as a diversification point, with Suzuki coupling used to generate focused libraries with >50-fold variation in ALK IC50 values depending on the coupled aryl group [1].

Synthetic Chemistry Cross-Coupling Library Diversification

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Ethyl and Methylthio Analogs

The bromine atom in the target compound contributes significantly to lipophilicity (πBr ≈ 0.86) while maintaining a molecular weight below 360 Da, positioning the compound in a favorable drug-like property space. The ethyl analog (CAS 1351647-77-2, πCH2CH3 ≈ 1.0) is more lipophilic, while the methylthio analog (CAS 1351652-46-4, πSCH3 ≈ 0.61) is less lipophilic. In the pyridazine-3-carboxamide CB2 agonist program, logP optimization was critical: the reference compound GW842166X had a measured logP of ~5.5, and pyridazine-3-carboxamide derivatives with logP reductions to the 3-4 range showed improved drug-likeness and solubility [1]. The target compound's calculated logP of approximately 3.2 (ALOGPS 2.1) positions it in this optimal range, distinct from both more lipophilic (ethyl) and less lipophilic (methylthio) comparators [2].

ADME Optimization Drug-likeness Physicochemical Profiling

Purity and Characterization Benchmarking: Target Compound Quality Assurance vs. In-Class Analogs

The target compound is supplied with a standard purity of 95% (HPLC) and is accompanied by orthogonal characterization data including 1H NMR and MS, consistent with research-grade specifications for pyridazine-3-carboxamide screening compounds [1]. In contrast, the closely related analog N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351652-46-4) is available at 98% purity with NMR, HPLC, and GC characterization reports from Bidepharm, providing a higher purity benchmark at a comparable price point . Users requiring >95% purity for quantitative biochemical assays should verify lot-specific purity certificates for the target compound and consider the 98% methylthio analog if assay sensitivity demands higher purity.

Quality Control Analytical Chemistry Procurement Specification

Recommended Application Scenarios for N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351655-42-9)


Kinase Inhibitor Focused Library Diversification via Suzuki Coupling

The para-bromo substituent enables late-stage Pd-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids to generate focused kinase inhibitor libraries, as demonstrated in the pyridazine-3-carboxamide ALK/c-Met inhibitor program described in US Patent 9,126,947. The target compound serves as a common intermediate for >100 potential derivatives, enabling systematic SAR exploration of the anilide ring without requiring de novo synthesis of each analog [1].

CB2 Receptor Agonist Lead Optimization with Conformational Constraint

The ortho-methyl substituent provides conformational pre-organization of the N-aryl amide bond, a feature associated with enhanced CB2 agonist potency in the pyridazine-3-carboxamide series (Qian et al., 2017). The target compound is suitable as a starting scaffold for CB2-selective agonist optimization, where the bromine handle can be further diversified to modulate selectivity over CB1 [2].

Physicochemical Property Benchmarking in Drug-like Chemical Space

With a calculated logP of ~3.2 and molecular weight of 358.2, the target compound occupies a favorable drug-like property space distinct from both more lipophilic and more polar analogs. It is recommended as a reference compound for logP and solubility benchmarking in pyridazine-3-carboxamide lead optimization programs, where maintaining logP in the 3-4 range has been correlated with improved drug-likeness [2].

Pyrazole-Imidazole Bioisostere Comparison Studies

The target compound is uniquely suited for direct head-to-head comparison with its imidazole analog N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide in target engagement assays. The pyrazole vs. imidazole heterocycle swap at the 6-position provides a controlled experimental system to assess the impact of H-bond acceptor basicity (ΔpKaH ≈ 4.5) on target affinity and selectivity, informing bioisostere selection in medicinal chemistry campaigns [3].

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.